

A Comprehensive Technical Guide to the Physicochemical Properties of Flunoxaprofen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flunoxaprofen*

Cat. No.: *B1672895*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Flunoxaprofen**, a chiral non-steroidal anti-inflammatory drug (NSAID). The information presented is intended to support research, drug development, and formulation activities by offering detailed data, experimental methodologies, and a clear understanding of its mechanism of action.

Introduction

Flunoxaprofen, also known by the trade name Priaxim, is a non-steroidal anti-inflammatory drug belonging to the arylpropionic acid class.^[1] Structurally, it is a two-ring heterocyclic compound derived from benzoxazole.^[2] Although it demonstrated efficacy in treating osteoarthritis and rheumatoid arthritis, its clinical use was discontinued due to concerns about potential hepatotoxicity.^{[2][3][4]} As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.^{[3][5]} The S-enantiomer is the pharmacologically active form of the drug.^[2]

Chemical Structure and Identifiers

Flunoxaprofen is chemically designated as (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid.^{[2][3]}

Table 1: Chemical Identifiers for **Flunoxaprofen**

Identifier	Value
IUPAC Name	(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[2][3]
CAS Number	66934-18-7[1][2][4][6]
Molecular Formula	C ₁₆ H ₁₂ FNO ₃ [1][2][3][4][6]
SMILES	C--INVALID-LINK--C(=O)O[2][3][6]
InChI	InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1[2][3][6]
InChIKey	ARPYQKTVRGFPIS-VIFPVBQESA-N[2][3]
Synonyms	Priaxim, RV-12424, (S)-(+)-Flunoxaprofen[1][3][4]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, influencing its solubility, stability, and bioavailability.[7][8][9]

Table 2: Core Physicochemical Properties of **Flunoxaprofen**

Property	Value	Source(s)
Molecular Weight	285.27 g/mol	[1][3]
Appearance	Off-white crystalline solid	[1][10]
Melting Point	162-164 °C	[1][4][6]
Density	1.334 g/cm ³	[4]
Boiling Point	419.4 °C at 760 mmHg	[4]
Flash Point	207.5 °C	[4]

Table 3: Solubility and Partitioning Characteristics of **Flunoxaprofen**

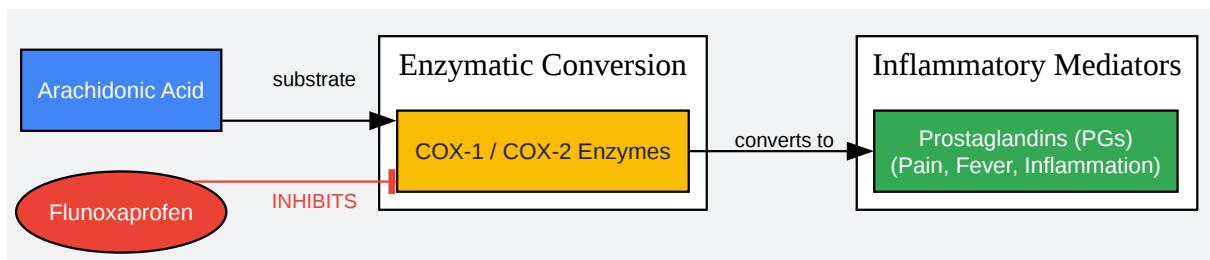

Property	Value / Description	Source(s)
Water Solubility	Limited water-solubility. [2] The propanoic acid group allows for moderate solubility in water, enhanced by hydrogen bonding. [10]	[2] [10]
Organic Solvent Solubility	Exhibits good solubility in organic solvents like ethanol and methanol. [10] Crystals can be formed from acetone-water or acetic acid. [1]	[1] [10]
LogP (XLogP3)	3.822	[4]
Polar Surface Area (PSA)	63.3 Å ²	[3] [4]

Table 4: Spectroscopic and Other Properties of **Flunoxaprofen**

Property	Value	Source(s)
Refractive Index	1.617	[4]
Optical Rotation $[\alpha]D^{20}$	+50° (c = 2% in DMF)	[1] [4]

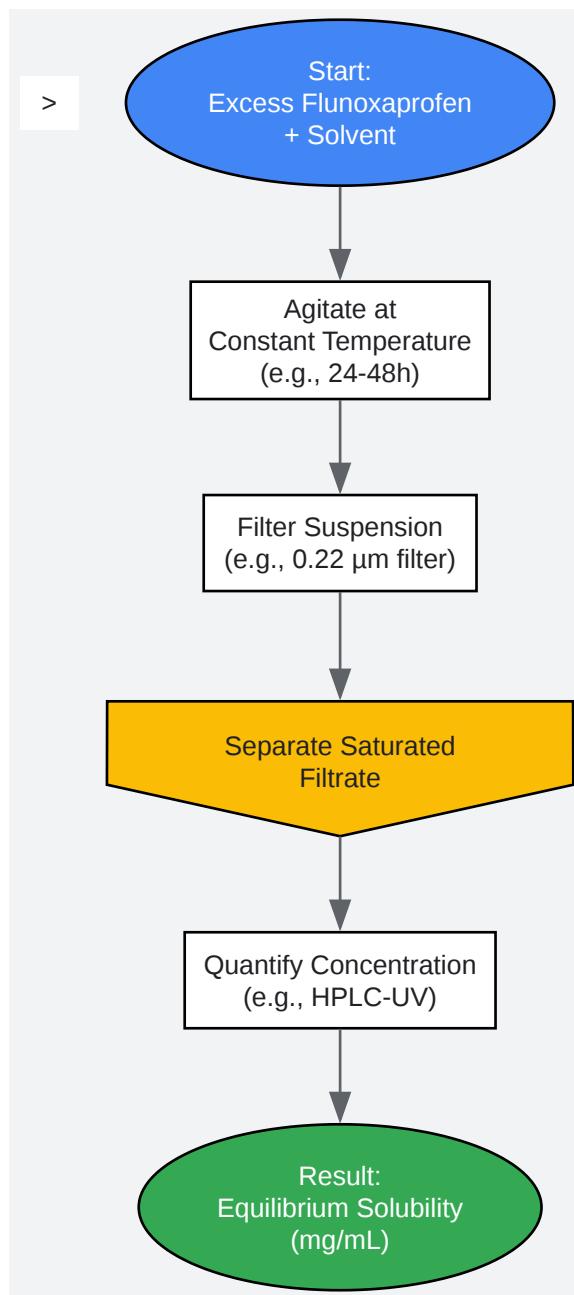
Mechanism of Action: COX Inhibition Pathway

Flunoxaprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[\[3\]](#)[\[5\]](#) These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in inflammation and pain pathways.[\[3\]](#)[\[11\]](#) By blocking this conversion, **Flunoxaprofen** reduces the production of pro-inflammatory prostaglandins.[\[3\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Flunoxaprofen** via inhibition of COX enzymes.

Experimental Protocols


Detailed experimental protocols for determining the physicochemical properties of a specific API like **Flunoxaprofen** are often proprietary. However, standard methodologies are widely used in the pharmaceutical industry for these characterizations.^{[7][9]}

The melting point is a crucial indicator of purity and is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

- Methodology (DSC):
 - A small, accurately weighed sample (1-5 mg) of **Flunoxaprofen** is placed into an aluminum DSC pan.
 - The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Aqueous and solvent solubility are fundamental properties impacting drug dissolution and bioavailability.^[13]

- Methodology (Equilibrium Shake-Flask Method):
 - An excess amount of solid **Flunoxaprofen** is added to a known volume of the solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol) in a sealed vial.
 - The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.
 - The concentration of **Flunoxaprofen** in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining equilibrium solubility.

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which influences its absorption and distribution.

- Methodology (Shake-Flask Method):

- A solution of **Flunoxaprofen** of known concentration is prepared in either n-octanol or water.
- Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask.
- A small volume of the **Flunoxaprofen** stock solution is added.
- The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
- The concentration of **Flunoxaprofen** in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

Flunoxaprofen is a well-characterized NSAID with defined physicochemical properties. Its crystalline nature, melting point of 162-164 °C, and high lipophilicity ($XLogP3 \approx 3.82$) are key characteristics. The limited aqueous solubility is a critical factor for consideration in formulation development, often requiring strategies such as salt formation to enhance dissolution.^[2] Its established mechanism of action as a COX inhibitor provides a clear basis for its pharmacological activity. The data and methodologies presented in this guide offer a solid foundation for professionals engaged in the research and development of related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flunoxaprofen [drugfuture.com]
- 2. Flunoxaprofen - Wikipedia [en.wikipedia.org]
- 3. Flunoxaprofen | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Flunoxaprofen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. labinsights.nl [labinsights.nl]
- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ajtonline.com [ajtonline.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of flunoxaprofen, a non-steroidal anti-inflammatory agent, on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Flunoxaprofen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672895#physicochemical-properties-of-flunoxaprofen>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com